N-(2-methylpropyl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHANESULFONYL-N-(2-METHYLPROPYL)PIPERIDINE-3-CARBOXAMIDE is a compound belonging to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in drug design due to their diverse biological activities .
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-(2-METHYLPROPYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-component reactions. One common method includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . Industrial production methods often employ green chemistry principles, utilizing ionic liquids as catalysts to achieve high yields and environmentally friendly processes .
Chemical Reactions Analysis
1-METHANESULFONYL-N-(2-METHYLPROPYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHANESULFONYL-N-(2-METHYLPROPYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-(2-METHYLPROPYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-METHANESULFONYL-N-(2-METHYLPROPYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other piperidine derivatives, such as:
1-(METHANESULFONYL)-N-[3-(1-PYRROLIDINYL)PROPYL]-4-PIPERIDINECARBOXAMIDE: This compound has similar structural features but different biological activities.
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE: Another related compound with distinct pharmacological properties.
The uniqueness of 1-METHANESULFONYL-N-(2-METHYLPROPYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Conclusion
1-METHANESULFONYL-N-(2-METHYLPROPYL)PIPERIDINE-3-CARBOXAMIDE is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new pharmaceuticals.
Properties
Molecular Formula |
C11H22N2O3S |
---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1-methylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C11H22N2O3S/c1-9(2)7-12-11(14)10-5-4-6-13(8-10)17(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
DAXIVGNLXAYAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.